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Compound Name:
(R)-3-(1-Aminoethyl)benzonitrile

hydrochloride

Cat. No.: B581585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for compounds

structurally related to (R)-3-(1-Aminoethyl)benzonitrile. Due to the limited public availability of

crystallographic data for direct derivatives, this guide leverages data from structurally

analogous compounds to offer insights into the solid-state properties and molecular

conformations that are crucial for drug design and development. We present a detailed

examination of the crystal structure of N-(3-cyanophenyl)acetamide as a key comparative

analogue, alongside a discussion of the structural features of a chiral 1-phenylethylamine

derivative.

Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for N-(3-

cyanophenyl)acetamide, providing a baseline for understanding the packing and geometry of

molecules containing the 3-cyanophenyl moiety. This data is essential for computational

modeling and for predicting the solid-state behavior of novel derivatives of (R)-3-(1-

Aminoethyl)benzonitrile.
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Compound N-(3-cyanophenyl)acetamide[1][2]

Chemical Formula C₉H₈N₂O

Molecular Weight 160.17 g/mol

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions

a 7.0527 Å

b 12.7252 Å

c 9.6648 Å

α 90°

β 111.315°

γ 90°

Volume 808.4 Å³

Z 4

Calculated Density 1.314 g/cm³

R-factor 0.0594

Experimental Protocols
A standardized experimental protocol for small molecule X-ray crystallography is outlined

below. This protocol is generally applicable for obtaining high-quality crystal structures of

organic compounds such as derivatives of (R)-3-(1-Aminoethyl)benzonitrile.

1. Crystallization:

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

Method: Slow evaporation of a saturated solution is a common technique. The choice of

solvent is critical and often requires screening of various solvents and solvent mixtures. For
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compounds like N-(3-cyanophenyl)acetamide, solvents such as ethanol, methanol, or

acetone, or mixtures with water, can be effective. The solution should be left undisturbed in a

vibration-free environment, allowing for the slow formation of well-ordered crystals.

2. Data Collection:

Objective: To obtain a complete set of diffraction data.

Procedure: A suitable crystal is mounted on a goniometer head. The crystal is then placed in

a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and

radiation damage. The diffractometer, equipped with a monochromatic X-ray source (e.g.,

Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while

collecting diffraction images.

3. Structure Solution and Refinement:

Objective: To determine the atomic positions from the diffraction pattern and refine the

structural model.

Software: Programs such as SHELXS and SHELXL are commonly used.

Process:

Structure Solution: The initial atomic positions are determined from the diffraction data

using direct methods or Patterson methods.

Structure Refinement: The initial model is refined against the experimental data using

least-squares methods. This process involves adjusting atomic coordinates, thermal

parameters, and occupancies to minimize the difference between the observed and

calculated structure factors. The quality of the final structure is assessed by the R-factor.

Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction

experiment.
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Experimental Workflow for X-ray Crystallography
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A typical workflow for X-ray crystallography.
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Performance and Applications Context
While specific performance data for derivatives of (R)-3-(1-Aminoethyl)benzonitrile are not

readily available in the public domain, the structural motifs present in this class of compounds

are of significant interest in drug discovery and catalysis.

Benzonitrile Moiety: The benzonitrile group is a common feature in many biologically active

molecules. It can act as a hydrogen bond acceptor and participate in various non-covalent

interactions with biological targets. For instance, benzonitrile-containing compounds have

shown promise as anticancer agents by inhibiting tubulin polymerization.[3]

Chiral 1-Phenylethylamine Moiety: The chiral 1-phenylethylamine scaffold is a well-

established chiral auxiliary and catalyst in asymmetric synthesis. Its derivatives are used to

induce stereoselectivity in a wide range of chemical transformations. The absolute

configuration of this chiral center is often critical for the biological activity of pharmaceutical

compounds.

The combination of a chiral amine and a benzonitrile group in (R)-3-(1-Aminoethyl)benzonitrile

and its derivatives makes them attractive candidates for the development of novel therapeutics

and catalysts. Future studies reporting the crystal structures and performance data of these

specific compounds will be invaluable for advancing their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b581585#x-ray-crystallography-of-
compounds-derived-from-r-3-1-aminoethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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